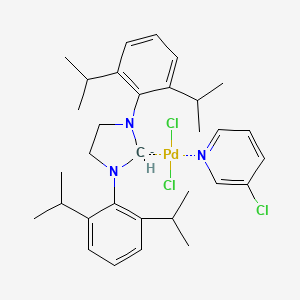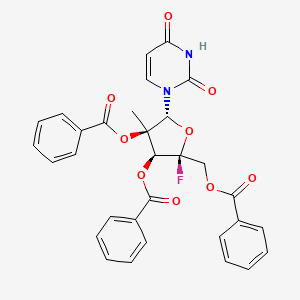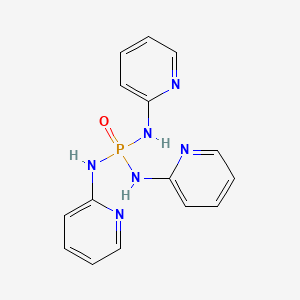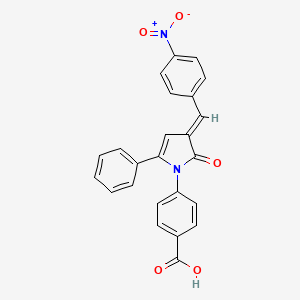
1,3-bis(2,6-diisopropylphenyl)-2H-imidazole;3-chloropyridine;dichloropalladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-bis(2,6-diisopropylphenyl)-2H-imidazole;3-chloropyridine;dichloropalladium is a complex organometallic compound that has garnered significant interest in the field of catalysis. This compound is known for its unique structural properties and its ability to facilitate various chemical transformations, making it a valuable tool in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(2,6-diisopropylphenyl)-2H-imidazole;3-chloropyridine;dichloropalladium typically involves the coordination of 1,3-bis(2,6-diisopropylphenyl)-2H-imidazole with a palladium source in the presence of 3-chloropyridine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and contamination. Common solvents used in this synthesis include dichloromethane and toluene .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
化学反応の分析
Types of Reactions
1,3-bis(2,6-diisopropylphenyl)-2H-imidazole;3-chloropyridine;dichloropalladium undergoes several types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: The compound can participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aryl halides, boronic acids, and various nucleophiles. Typical reaction conditions involve the use of bases such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran or dimethylformamide .
Major Products
The major products formed from reactions involving this compound include cross-coupled products, such as biaryl compounds, which are valuable in the synthesis of pharmaceuticals and organic materials .
科学的研究の応用
1,3-bis(2,6-diisopropylphenyl)-2H-imidazole;3-chloropyridine;dichloropalladium is widely used in scientific research due to its catalytic properties. Some of its applications include:
作用機序
The mechanism by which 1,3-bis(2,6-diisopropylphenyl)-2H-imidazole;3-chloropyridine;dichloropalladium exerts its catalytic effects involves the coordination of the palladium center with the ligands, which facilitates the activation of substrates and the formation of new chemical bonds. The molecular targets include various organic molecules, and the pathways involved often include oxidative addition, transmetalation, and reductive elimination steps .
類似化合物との比較
Similar Compounds
1,3-bis(2,6-diisopropylphenyl)imidazolium chloride: Another N-heterocyclic carbene ligand used in catalysis.
1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride: A similar compound with different substituents on the phenyl rings.
1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborate: A related compound with a different counterion.
Uniqueness
1,3-bis(2,6-diisopropylphenyl)-2H-imidazole;3-chloropyridine;dichloropalladium is unique due to its specific combination of ligands and palladium, which provides it with distinct catalytic properties. Its ability to facilitate a wide range of chemical transformations with high efficiency and selectivity sets it apart from other similar compounds.
特性
分子式 |
C32H43Cl3N3Pd- |
|---|---|
分子量 |
682.5 g/mol |
IUPAC名 |
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;3-chloropyridine;dichloropalladium |
InChI |
InChI=1S/C27H39N2.C5H4ClN.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;6-5-2-1-3-7-4-5;;;/h9-14,17-21H,15-16H2,1-8H3;1-4H;2*1H;/q-1;;;;+2/p-2 |
InChIキー |
LNUDOSLAIDZLGW-UHFFFAOYSA-L |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([CH-]2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC(=CN=C1)Cl.Cl[Pd]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927627.png)



![9,10-di-[|A-(4-pyridyl)vinyl]anthracene](/img/structure/B11927637.png)


![Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11927643.png)
![(1R,6R,7S,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione](/img/structure/B11927649.png)
![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine)](/img/structure/B11927655.png)


